molecular formula C9H12S3 B14546682 2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene CAS No. 62308-55-8

2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene

Cat. No.: B14546682
CAS No.: 62308-55-8
M. Wt: 216.4 g/mol
InChI Key: CCHJOJCDWVVEEX-UHFFFAOYSA-N
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Description

2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene is a heterocyclic compound that contains both sulfur and thiophene rings. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its unique structure, which combines a thiophene ring with a sulfur-containing side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene typically involves the condensation of thiophene derivatives with sulfur-containing reagents. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of these reactions . These methods allow for the precise control of reaction parameters, leading to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with metal ions and other electrophilic centers, leading to the modulation of biological activities. The thiophene ring can participate in π-π interactions and hydrogen bonding, further enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene is unique due to its combination of a thiophene ring with a sulfur-containing side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62308-55-8

Molecular Formula

C9H12S3

Molecular Weight

216.4 g/mol

IUPAC Name

2-(2-methylthiolan-2-yl)sulfanylthiophene

InChI

InChI=1S/C9H12S3/c1-9(5-3-7-11-9)12-8-4-2-6-10-8/h2,4,6H,3,5,7H2,1H3

InChI Key

CCHJOJCDWVVEEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)SC2=CC=CS2

Origin of Product

United States

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